2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid
Description
Properties
IUPAC Name |
2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO4S/c14-7-2-1-3-8(4-7)17-22(20,21)12-5-9(13(18)19)10(15)6-11(12)16/h1-6,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSLSIROCRGQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397048 | |
| Record name | 2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21525-21-3 | |
| Record name | 2,4-Dichloro-5-[[(3-chlorophenyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21525-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation Step
Objective: Introduce a sulfonyl chloride group at the 5-position of 2,4-dichlorobenzoic acid.
- 2,4-dichlorobenzoic acid is dissolved in a suitable solvent such as N-methylpyrrolidone.
- Sodium sulfate is added as a catalyst.
- The mixture is heated to approximately 145 °C.
- Chlorosulfonic acid is added dropwise while maintaining temperature.
- The reaction is maintained for about 5 hours to ensure complete sulfonation.
- The reaction mixture is cooled to room temperature and centrifuged to isolate the intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride.
Key Data Table: Sulfonation Step
| Parameter | Value/Condition |
|---|---|
| Starting material | 2,4-dichlorobenzoic acid |
| Solvent | N-methylpyrrolidone |
| Catalyst | Sodium sulfate |
| Sulfonating agent | Chlorosulfonic acid |
| Temperature | 145 °C |
| Reaction time | 5 hours |
| Work-up | Cooling, centrifugation |
Sulfonamide Formation
Objective: Couple the sulfonyl chloride intermediate with 3-chloroaniline to form the desired sulfonamide.
- The isolated sulfonyl chloride intermediate is dissolved in an inert solvent (e.g., dichloromethane or acetonitrile).
- 3-chloroaniline is added, typically in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride.
- The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC or HPLC).
- The mixture is washed, and the product is isolated by filtration or extraction, followed by purification (e.g., recrystallization).
Key Data Table: Sulfonamide Formation
| Parameter | Value/Condition |
|---|---|
| Intermediate | 2,4-dichloro-5-carboxybenzenesulfonyl chloride |
| Amine | 3-chloroaniline |
| Solvent | Dichloromethane or acetonitrile |
| Base | Pyridine or triethylamine |
| Temperature | ~25–40 °C |
| Reaction time | 2–6 hours |
| Work-up | Washing, extraction, recrystallization |
Final Acidification and Purification
Objective: Ensure the compound is in its free acid form and achieve high purity.
- The crude product is dissolved in a minimal amount of water or aqueous ethanol.
- The solution is acidified (if necessary) to precipitate the free acid.
- The solid is filtered, washed, and dried under vacuum.
- Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, acetone).
Key Data Table: Purification
| Parameter | Value/Condition |
|---|---|
| Solvent for recrystallization | Ethanol, acetone |
| Drying method | Vacuum drying |
| Purity check | HPLC, melting point |
Research Findings and Process Optimization
- Yield Optimization: The sulfonation step is highly sensitive to temperature and the rate of chlorosulfonic acid addition; maintaining 145 °C and slow addition ensures high yield and minimizes side reactions.
- Purity Considerations: Use of high-purity starting materials and bases (such as triethylamine) reduces byproduct formation.
- Industrial Scale: The process is scalable, with large reactors and precise temperature control used in industrial settings to maintain yield and reproducibility.
Summary Table: Overall Synthetic Route
| Step | Reagents/Conditions | Key Notes |
|---|---|---|
| Sulfonation | 2,4-dichlorobenzoic acid, chlorosulfonic acid, N-methylpyrrolidone, sodium sulfate, 145 °C, 5 h | Forms sulfonyl chloride intermediate |
| Sulfonamide Formation | 3-chloroaniline, base (pyridine/triethylamine), dichloromethane, 25–40 °C, 2–6 h | Sulfonamide coupling |
| Acidification & Purification | Water/ethanol, acidification, recrystallization, vacuum drying | Isolates pure free acid |
Notes and Special Considerations
- Safety: Chlorosulfonic acid is highly corrosive and should be handled with appropriate PPE and in a fume hood.
- Environmental Aspects: Waste streams containing chlorinated solvents and acids must be neutralized and disposed of per regulations.
- Analytical Verification: Product identity and purity should be confirmed by NMR, IR, MS, and HPLC.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Impact of Substituents on Key Properties
| Substituent Type | Enzyme Inhibition (vs. Acarbose) | LogP (Lipophilicity) | Polar Surface Area (Ų) |
|---|---|---|---|
| 3-Chlorophenyl (target) | 2–3-fold (α-amylase) | ~3.5 | ~110 |
| 2-Nitrophenyl (Compound 3c) | 5-fold (α-glucosidase) | ~2.8 | ~125 |
| Diethylamino | <1-fold | ~4.2 | ~90 |
ADMET and Drug-Likeness
- Target Compound : Predicted to have moderate oral bioavailability (polar surface area = 110 Ų; 7 rotatable bonds), aligning with Veber’s criteria for drug-likeness (PSA ≤ 140 Ų; ≤10 rotatable bonds) .
- Compound 3c: Higher PSA (125 Ų) may limit absorption but enhances solubility.
- Diethylamino Derivative: Lower PSA (~90 Ų) improves membrane permeability but reduces solubility, a trade-off common in alkylated analogues .
Biological Activity
2,4-Dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic acid (CAS Number: 21525-21-3) is a synthetic compound with notable biological activities. This article explores its biological properties, focusing on its antidiabetic and anticancer activities, as well as its potential as an enzyme inhibitor.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₈Cl₃N₁O₄S
- Molecular Weight : 380.63 g/mol
- Density : 1.677 g/cm³
- Boiling Point : 556.4°C at 760 mmHg
- LogP : 5.2996
Antidiabetic Activity
Recent studies have demonstrated the potential of this compound derivatives in managing diabetes by inhibiting key enzymes involved in carbohydrate metabolism:
-
Enzyme Inhibition :
- The compound was tested for its inhibitory effects on α-glucosidase and α-amylase, enzymes critical in carbohydrate digestion.
- Results : One derivative, specifically 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, exhibited a three-fold increase in inhibitory activity against α-amylase and five-fold against α-glucosidase compared to the standard drug acarbose .
- Molecular Docking Studies :
Anticancer Activity
The anticancer properties of the compound have also been investigated:
- Cell Line Studies :
- Mechanism of Action :
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via sulfamoylation of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid with 3-chloroaniline. Key steps include:
- Chlorosulfonation : Reacting the benzoic acid derivative with chlorosulfonic acid under anhydrous conditions.
- Coupling : Using Na₂CO₃ in CH₂Cl₂ to facilitate nucleophilic substitution with 3-chloroaniline .
- Purification : Column chromatography with gradients of ethyl acetate/hexane improves purity. Yield optimization requires controlled temperature (RT to 40°C) and stoichiometric excess of 3-chloroaniline (1.2–1.5 eq) .
Q. How is the inhibitory activity of this compound against α-glucosidase and α-amylase enzymes assessed in vitro?
- Methodological Answer :
- Enzyme Assays : Use p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) and starch (for α-amylase) as substrates. Measure hydrolysis inhibition via spectrophotometry (λ = 405 nm for p-nitrophenol release) .
- IC₅₀ Determination : Serial dilutions of the compound (0.1–100 µM) are tested. Acarbose is the positive control. Data analysis uses nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .
Advanced Research Questions
Q. What computational strategies are recommended to study the binding interactions of this compound with α-glucosidase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina for docking simulations. Prepare the enzyme structure (PDB ID: 2QMJ) by removing water and adding polar hydrogens. Set grid boxes to cover the active site (coordinates based on co-crystallized ligands) .
- Validation : Compare predicted binding poses with crystallographic data of acarbose. Scoring functions (e.g., Vina’s affinity score) prioritize high-affinity conformations .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s antidiabetic potency?
- Methodological Answer :
- Derivative Synthesis : Modify the sulfamoyl aryl group (e.g., 4-Cl, 2-NO₂ substituents) to assess electronic effects. Use parallel synthesis for efficiency .
- Bioactivity Profiling : Test derivatives against α-glucosidase/α-amylase and glucose uptake assays (Caco-2 cells). Correlate substituent hydrophobicity (logP) with IC₅₀ .
- ADMET Prediction : Employ SwissADME for permeability and CYP450 inhibition profiles. Prioritize derivatives with >50% bioavailability and low hepatotoxicity .
Q. How should researchers resolve contradictions in inhibitory potency data between different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent substrate concentrations (e.g., 2 mM pNPG for α-glucosidase) and pH (6.8 PBS buffer). Validate via inter-laboratory reproducibility tests .
- Data Normalization : Express activity as % inhibition relative to control (e.g., 1 mM acarbose = 100%). Use ANOVA with post-hoc Tukey tests for cross-study comparisons .
Q. What advanced analytical techniques are critical for characterizing synthetic intermediates and final products?
- Methodological Answer :
- LC-MS/MS : Confirm molecular weight (exact mass: 394.15 Da) and detect impurities (<0.5%). Use a C18 column with 0.1% formic acid in acetonitrile/water .
- NMR Profiling : ¹H NMR (DMSO-d₆) to verify sulfamoyl NH (δ 10.2–10.8 ppm) and aromatic protons (δ 7.1–8.3 ppm). ¹³C NMR confirms Cl substituents (C-2, C-4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
